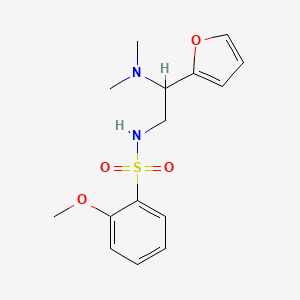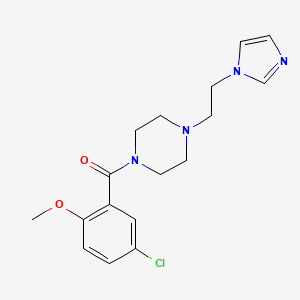
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic compound featuring a combination of imidazole, piperazine, and methanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
-
Formation of the Imidazole Moiety:
- Starting with glyoxal and ammonia, the imidazole ring is synthesized through a cyclization reaction.
- Reaction conditions: Typically carried out in an aqueous medium at elevated temperatures.
-
Attachment of the Piperazine Ring:
- The imidazole derivative is then reacted with ethylenediamine to form the imidazole-ethylamine intermediate.
- This intermediate undergoes a nucleophilic substitution with piperazine to form the imidazole-ethyl-piperazine compound.
- Reaction conditions: Conducted in an organic solvent like dichloromethane under reflux conditions.
-
Formation of the Methanone Moiety:
- The final step involves the reaction of the imidazole-ethyl-piperazine compound with 5-chloro-2-methoxybenzoyl chloride.
- Reaction conditions: Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include dihydroimidazole derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of pharmaceuticals and agrochemicals.
- Potential applications in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating neurological functions. The methanone group can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
- (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(3-chloro-2-methoxyphenyl)methanone
Comparison:
- The presence of the methoxy group in (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone enhances its solubility and potentially its biological activity compared to its analogs.
- The position of the chloro group on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
This compound’s unique combination of functional groups makes it a versatile candidate for various scientific and industrial applications.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-3-2-14(18)12-15(16)17(23)22-10-8-20(9-11-22)6-7-21-5-4-19-13-21/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWFNMLMGWEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
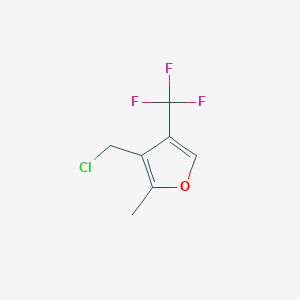
![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)
![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)
![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)
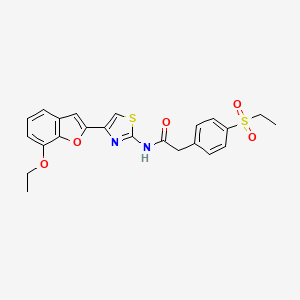
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)
![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)
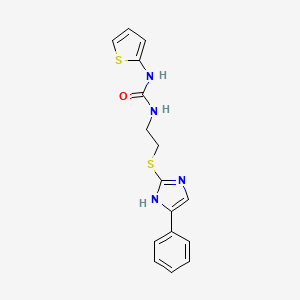
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B2562530.png)
![N-(4-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2562533.png)
